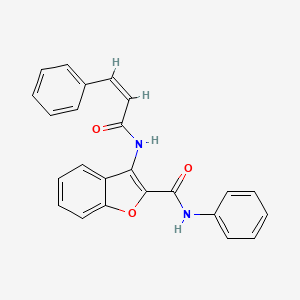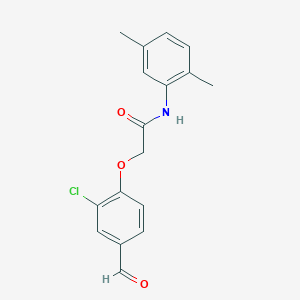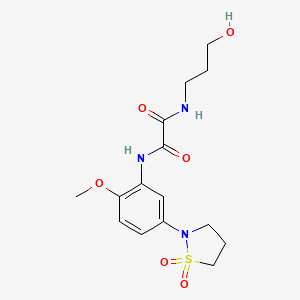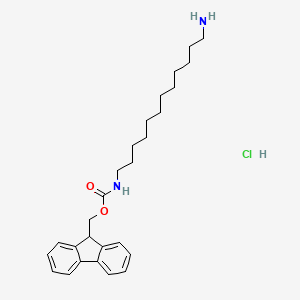
4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. BDP is a heterocyclic compound that contains a pyrazole ring and a benzodioxole moiety, making it a unique chemical structure with promising properties.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood, but it is believed to act through multiple pathways. BDP has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. BDP has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to cell death.
Biochemical and Physiological Effects:
BDP has been found to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. BDP has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of enzymes involved in inflammation, and induce apoptosis in cancer cells. Furthermore, BDP has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDP in lab experiments is its potent activity against cancer cells and its anti-inflammatory properties. BDP is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using BDP in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for BDP research, including exploring its potential applications in agriculture and environmental science. BDP has been found to have insecticidal activity against various insects, including aphids and whiteflies, making it a potential candidate for use as a pesticide. Furthermore, BDP has been shown to have antibacterial activity against various bacteria, including E. coli and S. aureus, making it a potential candidate for use as an antibiotic. Finally, BDP has been found to have potential applications in environmental science, as it has been shown to degrade various pollutants such as polycyclic aromatic hydrocarbons (PAHs) and dioxins.
Conclusion:
In conclusion, BDP is a unique chemical compound with promising properties that have been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. BDP has been found to exhibit potent anticancer and anti-inflammatory activity, as well as neuroprotective effects. However, further research is needed to fully understand the mechanism of action of BDP and explore its potential applications in agriculture and environmental science.
Métodos De Síntesis
The synthesis of BDP can be achieved through various methods, including one-pot synthesis, palladium-catalyzed cross-coupling reaction, and Suzuki-Miyaura coupling reaction. One of the most commonly used methods for BDP synthesis is a one-pot synthesis that involves the reaction of 2-hydroxybenzaldehyde, cyclopropylmethylamine, and 3,5-dimethyl-1H-pyrazole in the presence of acetic acid and acetic anhydride.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. BDP has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, BDP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-(cyclopropylmethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-14-13(10(16-17-14)5-8-1-2-8)9-3-4-11-12(6-9)19-7-18-11/h3-4,6,8H,1-2,5,7H2,(H3,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPYTKHMQAXCJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-fluorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2393150.png)
![1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393151.png)




![N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393163.png)

![5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2393165.png)
![N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2393169.png)
![1-butyl-7-(diethylamino)-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2393170.png)
